2,4,4'-Trimethoxychalcone 2,4,4'-Trimethoxychalcone
Brand Name: Vulcanchem
CAS No.: 18493-34-0
VCID: VC21348993
InChI: InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3
SMILES: COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

2,4,4'-Trimethoxychalcone

CAS No.: 18493-34-0

Cat. No.: VC21348993

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

2,4,4'-Trimethoxychalcone - 18493-34-0

CAS No. 18493-34-0
Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name 3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3
Standard InChI Key QASJJCFLWLUQLE-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
SMILES COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC

Chemical Properties

2,4,4'-Trimethoxychalcone is characterized by specific chemical and physical properties that contribute to its biological activities. Table 1 summarizes the key chemical properties of this compound.

Table 1: Chemical Properties of 2,4,4'-Trimethoxychalcone

PropertyValue
PubChem CID5350510
Chemical FormulaC18H18O4
Molecular Weight298.3 g/mol
IUPAC Name(E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS Number18493-34-0
Synonyms- (E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Structure TypeChalcone derivative with three methoxy groups

The structural configuration of 2,4,4'-Trimethoxychalcone features a 2,4-dimethoxyphenyl group connected to a 4-methoxyphenyl group via an α,β-unsaturated carbonyl system. This arrangement of functional groups contributes to the compound's interaction with biological targets .

Synthesis Methods

The synthesis of 2,4,4'-Trimethoxychalcone has been accomplished through various methodologies, with the Claisen-Schmidt condensation being the predominant approach. Table 2 outlines the key synthesis methods reported in the literature.

Table 2: Synthesis Methods for 2,4,4'-Trimethoxychalcone

MethodStarting MaterialsReaction ConditionsCatalystYieldReference
Claisen-Schmidt Condensationp-Anisaldehyde + 2,4-DimethoxyacetophenoneEthanol at 20°CNaOH (20%)85%
Modified Claisen-Schmidtp-Anisaldehyde + 2,4-DimethoxyacetophenoneMethanol in ultrasonic bathLiOHNot specified

The Claisen-Schmidt condensation reaction involves the base-catalyzed condensation of p-Anisaldehyde with 2,4-Dimethoxyacetophenone. The reaction proceeds via the following general steps:

  • Base-catalyzed abstraction of an α-hydrogen from the acetophenone to form an enolate

  • Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde

  • Dehydration to form the α,β-unsaturated carbonyl system

The alternative method utilizing LiOH in an ultrasonic bath represents a more modern approach that may offer advantages in terms of reaction efficiency and environmental impact .

Biological Activities

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity of 2,4,4'-Trimethoxychalcone against both Gram-positive and Gram-negative bacteria. Table 3 summarizes the reported antibacterial activities.

Table 3: Antibacterial Activity of 2,4,4'-Trimethoxychalcone

Bacterial StrainTypeActivityMethod of EvaluationReference
Bacillus subtilisGram-positiveSignificant inhibitionIn vitro assay
Escherichia coliGram-negativeSignificant inhibitionIn vitro assay

Molecular docking analyses have provided insights into the potential mechanism of antibacterial action. 2,4,4'-Trimethoxychalcone exhibits superior binding affinity towards the Enoyl ACP reductase inhibitor (PDB.1C14) with a docking score of -13.3859 kcal/mol . This suggests that the compound may exert its antibacterial effects by inhibiting fatty acid synthesis, which is crucial for bacterial cell membrane formation.

The molecular interactions between 2,4,4'-Trimethoxychalcone and its bacterial targets involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its efficacy against diverse bacterial strains.

CompoundStructural DifferencesReported ActivitiesReference
2,4,4'-TrimethoxychalconeThree methoxy groups at positions 2, 4, and 4'Antibacterial activity against B. subtilis and E. coli
2-hydroxy-3',5,5'-trimethoxychalcone (DK-139)Hydroxyl group at position 2; methoxy groups at positions 3', 5, and 5'Anti-inflammatory effects in microglial cells
2',4-dihydroxy-3',4',6'-trimethoxychalconeHydroxyl groups at positions 2' and 4; methoxy groups at positions 3', 4', and 6'Anti-inflammatory activity through NF-κB and p38 MAPK inhibition
2,4,2'-trihydroxy-5'-methylchalconeHydroxyl groups at positions 2, 4, and 2'; methyl group at position 5'Anti-Candida activity

This comparative analysis suggests that the position and nature of substituents on the chalcone scaffold significantly influence biological activity. The methoxy groups in 2,4,4'-Trimethoxychalcone appear to confer specific antibacterial properties, while hydroxyl substitutions in related compounds may shift the activity profile towards anti-inflammatory or antifungal effects.

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